molecular formula C16H22N4O4S B1197223 Acetiamine

Acetiamine

Numéro de catalogue: B1197223
Poids moléculaire: 366.4 g/mol
Clé InChI: ISIPQAHMLLFSFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Discovery

The historical development of this compound traces back to the early 1950s, marking a pivotal period in vitamin chemistry research. The initial breakthrough came through the work of Matsukawa and Kawasaki, who published their foundational research in the Journal of Pharmaceutical Society of Japan in 1953. Their seminal work, appearing in volume 23, pages 705 and 709, established the basic synthetic methodology for creating this fat-soluble thiamine derivative.

Following this initial discovery, the research trajectory continued with significant contributions from Takamizawa and colleagues, who published their advanced synthesis work in the Bulletin of the Chemical Society of Japan in 1963. Their research, appearing in volume 36, page 1214, refined the synthetic approaches and provided deeper insights into the chemical properties of this compound. This work represented a crucial advancement in understanding the structure-activity relationships governing thiamine derivatives.

The 1960s witnessed an expansion of this compound research beyond pure synthesis into pharmacological investigations. Gauthier and colleagues published comprehensive studies on both synthesis and pharmacology in Annales Pharmaceutiques Françaises in 1963. Their work, appearing in volume 21, page 655, provided the first detailed pharmacological characterization of this compound, establishing its potential therapeutic applications and biological activity profiles.

Clinical investigations into this compound began emerging in the mid-1960s, with Wagner and Wagner conducting pivotal clinical studies published in Arzneimittel-Forschung in 1966. Their research, appearing in volume 16, page 1643, represented the first systematic clinical evaluation of this compound in human subjects. This was followed by additional clinical research from Blum and Thomas, published in Pharmacologia Clinica in 1970, which further expanded the understanding of this compound's clinical potential and established its safety profile in human applications.

Nomenclature and Classification

The nomenclature of this compound reflects its complex chemical structure and multiple naming conventions employed across different scientific disciplines and regulatory frameworks. The compound's systematic International Union of Pure and Applied Chemistry name is ethanethioic acid S-[1-[2-(acetyloxy)ethyl]-2-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-1-propenyl] ester. This comprehensive designation captures the complete chemical structure, including the acetyl modifications and the preserved thiamine backbone.

Alternative systematic nomenclatures include thioacetic acid S-ester with N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide acetate. This naming convention emphasizes the ester linkages formed through acetylation of the original thiamine molecule. Additional systematic names include 3-acetylthio-4-[(4-amino-2-methyl-5-pyrimidinyl)methyl-N-formylamino]-3-pentenyl acetate and 5-acetoxy-3-acetylthio-2-[(4-amino-2-methyl-5-pyrimidinyl)methyl-N-formylamino]-2-pentene.

Common names for this compound include diacethiamine, O,S-diacetylthiamine, and vitamin B1 O,S-diacetate. The designation "diacethiamine" directly indicates the presence of two acetyl groups, while "O,S-diacetylthiamine" specifies the acetylation sites on oxygen and sulfur atoms. The term "vitamin B1 O,S-diacetate" clearly establishes the relationship to thiamine while indicating the specific chemical modifications.

Pharmaceutical and regulatory nomenclatures include acetiaminum (Latin), acétiamine (French), and acetiamina (Spanish), reflecting international pharmaceutical conventions. The compound has also been assigned the Chemical Abstracts Service registry number 299-89-8, providing a unique identifier for chemical databases and regulatory purposes. Trade names have included Thianeuron and Nevriton, representing commercial formulations of this compound and its hydrochloride salt respectively.

Classification Category Designation Molecular Details
Molecular Formula C16H22N4O4S Contains pyrimidine and thiazole rings
Molecular Weight 366.44 daltons Significantly larger than thiamine
Chemical Class Thiamine derivative O,S-diacetyl modification
Solubility Profile Lipophilic Enhanced fat solubility vs. thiamine
Stereochemistry E/Z centers present Contains geometric isomerism

Significance in Thiamine Biochemistry

This compound occupies a crucial position in thiamine biochemistry due to its unique ability to address fundamental limitations of natural thiamine while maintaining essential biological activity. The significance of this compound lies primarily in its enhanced lipid solubility, which enables access to biological compartments and tissues that remain largely inaccessible to water-soluble thiamine. This property represents a paradigm shift in thiamine delivery, opening new possibilities for vitamin supplementation and therapeutic intervention.

The biochemical significance of this compound extends beyond simple solubility enhancement to encompass fundamental changes in bioavailability and tissue distribution. Unlike natural thiamine, which demonstrates limited penetration across lipid barriers, this compound can effectively traverse cell membranes and access intracellular compartments. This enhanced cellular uptake translates to improved bioavailability in tissues with high lipid content, including nervous tissue, where thiamine deficiency can have particularly severe consequences.

Research has established that this compound functions as an effective prodrug, undergoing metabolic conversion to release active thiamine within target tissues. This mechanism allows for sustained thiamine delivery while circumventing the rapid elimination pathways that limit the effectiveness of conventional thiamine supplementation. The acetyl groups serve as protective moieties that stabilize the molecule during transport and are subsequently removed by cellular esterases to regenerate biologically active thiamine.

The compound's significance in thiamine biochemistry is further underscored by its potential applications in conditions characterized by impaired thiamine metabolism or increased thiamine requirements. Research has indicated particular utility in neurological conditions, where the enhanced lipid solubility enables more effective delivery to nervous tissue. Additionally, this compound has demonstrated potential in addressing thiamine deficiency states that prove refractory to conventional water-soluble thiamine supplementation.

Contemporary research has revealed that this compound may offer advantages in specific clinical scenarios where conventional thiamine proves inadequate. The compound's unique pharmacological profile enables sustained tissue levels of thiamine, potentially offering therapeutic benefits in conditions requiring prolonged vitamin exposure. This sustained delivery mechanism represents a significant advancement in vitamin biochemistry and has implications for both nutritional supplementation and therapeutic intervention strategies.

Research Evolution and Current Focus Areas

The research evolution surrounding this compound has undergone distinct phases, each characterized by specific focus areas and methodological approaches. Initial research phases concentrated primarily on synthetic methodology and basic chemical characterization, establishing fundamental knowledge about the compound's properties and behavior. These early investigations laid the groundwork for subsequent pharmacological and clinical studies, providing essential data on synthesis efficiency, chemical stability, and basic physicochemical properties.

The second phase of this compound research shifted toward pharmacological characterization and mechanism of action studies. Researchers began investigating how the compound's enhanced lipid solubility translated into improved biological activity and therapeutic potential. This period saw the development of analytical methods for detecting this compound and its metabolites, along with studies examining its conversion to active thiamine within biological systems.

Contemporary research efforts have expanded to encompass sophisticated investigations into this compound's molecular mechanisms and potential applications beyond traditional thiamine supplementation. Current focus areas include detailed studies of cellular uptake mechanisms, intracellular metabolism pathways, and tissue-specific distribution patterns. Researchers are particularly interested in understanding how this compound's unique properties can be leveraged for targeted therapeutic interventions.

Modern research methodologies have enabled more precise characterization of this compound's behavior at the molecular level. Advanced analytical techniques allow researchers to track the compound's fate within biological systems, providing insights into optimal dosing strategies and identifying factors that influence therapeutic efficacy. These investigations have revealed complex interactions between this compound and cellular transport systems, leading to refined understanding of its pharmacological behavior.

Current research trends indicate growing interest in this compound's potential applications in specialized therapeutic contexts. Investigations are examining its utility in conditions requiring enhanced thiamine delivery to specific tissues, particularly in neurological applications where conventional thiamine proves inadequate. Research groups are also exploring potential applications in metabolic disorders and conditions characterized by impaired vitamin absorption or utilization.

Research Phase Time Period Primary Focus Key Achievements
Discovery Phase 1950s Synthesis development Initial synthetic methods established
Characterization Phase 1960s Chemical and pharmacological properties Structure-activity relationships defined
Clinical Investigation Phase 1970s-1980s Human applications Safety and efficacy profiles established
Modern Research Phase 1990s-Present Molecular mechanisms Advanced understanding of cellular interactions

Future research directions appear to focus on leveraging this compound's unique properties for novel therapeutic applications and drug delivery strategies. Scientists are investigating potential modifications to the this compound structure that might further enhance its properties or enable targeting to specific tissues or cellular compartments. These investigations represent the cutting edge of vitamin biochemistry research and may lead to new classes of vitamin-based therapeutic agents.

Propriétés

IUPAC Name

[3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPQAHMLLFSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861853
Record name (3Z)-3-(Acetylsulfanyl)-4-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}pent-3-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reagents and Stoichiometry

This method employs urea (NH₂CONH₂) and glacial acetic acid (CH₃COOH) in a 1:1 molar ratio. The reaction proceeds via nucleophilic acyl substitution, where urea acts as an ammonia source1.

Procedure and Conditions

Equimolar quantities (e.g., 60 g urea + 60 g acetic acid) are heated in a three-neck flask fitted with a reflux condenser. Initial heating to 140–190°C drives off water and acetic acid vapors, with reaction completion indicated by cessation of condensate formation1. The crude product solidifies upon cooling.

Yield and Limitations

While cost-effective, this route suffers from moderate yields (45–60%) due to competing decomposition pathways. Prolonged heating above 200°C risks acetamide degradation to acetonitrile1.

Ammonolysis of Acetic Acid Using Aqueous Ammonia

Industrial-Scale Optimization

Patent CN104892448A details a scalable process combining acetic acid (10–99.9%) with aqueous ammonia (1–28% NH₃). Key parameters include:

ParameterOptimal RangeEffect on Yield
Temperature190°CMaximizes amidation
Reaction Time3 hoursBalances completion vs. side reactions
Molar Ratio (Acid:NH₃)26.1%:73.9% to 94.6%:5.4%Higher NH₃ favors conversion

Purification Protocol

Post-reaction distillation isolates acetamide boiling at 210–219°C. Recrystallization in benzene-ethyl acetate (3:4:1 ratio) achieves >99% purity. Industrial batches report 25–48% mass yields, influenced by ammonia concentration and heating duration.

Ester Aminolysis with Ammonia

Reaction Mechanism

US2106697A discloses acetamide synthesis via ammonolysis of acetic acid esters (e.g., ethyl acetate). The reaction:

CH3COOR+NH3CH3CONH2+ROH\text{CH}3\text{COOR} + \text{NH}3 \rightarrow \text{CH}3\text{CONH}2 + \text{ROH}

Proceeds efficiently in benzene, leveraging the solvent’s azeotropic properties to remove alcohol byproducts.

Advantages Over Acid Routes

  • Higher Purity : Minimal residual acetic acid

  • Mild Conditions : Reactions complete at 80–100°C vs. >140°C for acid methods

  • Scalability : Compatible with continuous-flow reactors

Hofmann Rearrangement of Acetamide Derivatives

Pharmacological Relevance

Such derivatives exhibit bioactivity, necessitating high-purity acetamide. Recrystallization with DCM and lutidine achieves >98% purity, though yields remain modest (30–50%).

Catalytic Dehydration of Ammonium Acetate

Thermodynamic Considerations

Dehydration of ammonium acetate (CH₃COONH₄) follows:

CH3COONH4ΔCH3CONH2+H2O\text{CH}3\text{COONH}4 \xrightarrow{\Delta} \text{CH}3\text{CONH}2 + \text{H}_2\text{O}

Equilibrium favors acetamide above 160°C, but rapid water removal via molecular sieves or azeotropic distillation boosts yields to 70–85%.

Industrial Modifications

  • Catalysts : Phosphoric acid (0.5–1 wt%) accelerates reaction

  • Energy Efficiency : Multi-stage vacuum distillation reduces thermal degradation

Analyse Des Réactions Chimiques

O,S-Diacetylthiamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert O,S-Diacetylthiamine back to thiamine or other reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

O,S-Diacetylthiamine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and stability of thiamine derivatives.

    Biology: Researchers investigate its potential biological activities, such as its role in enzyme activation and metabolic pathways.

    Medicine: Studies explore its potential therapeutic effects, including its use as a vitamin supplement or in the treatment of thiamine deficiency.

    Industry: It is used in the formulation of nutritional supplements and fortified foods.

Mécanisme D'action

The mechanism of action of O,S-Diacetylthiamine involves its conversion to thiamine in the body. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase. The acetylation of thiamine enhances its stability and bioavailability, allowing for more efficient absorption and utilization in the body.

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiamine Analogues

Thiamine analogues share structural similarities but exhibit divergent pharmacological profiles based on modifications to the pyrimidine/thiazole rings, metabolic by-products, and bioavailability. Below is a detailed comparison:

Structural and Functional Differences

Compound CAS Number Key Structural Modifications Metabolic By-Products Bioavailability
Acetiamine 299-89-8 (HCl) Acetylated thiazole tail Acetate Moderate
Benfotiamine 2457-89-2 S-Benzoyl-O-monophosphate group Benzoate High
Fursultiamine 804-30-8 Tetrahydrofurfuryl disulfide linkage Thiol derivatives Very High
Sulbutiamine 3286-46-2 Open disulfide bridge Sulfur compounds High
Cycotiamine 6092-18-8 Cyclic carbonate group Carbonate Moderate

Pharmacological and Toxicological Profiles

  • Anti-Deficiency Efficacy: this compound and bisbentiamine (CAS: 2667-89-2) are preferred for treating thiamine deficiency due to non-toxic by-products (acetate/benzoate) and reliable thiamine release . Fursultiamine and allithiamine (CAS: 804-30-8) exhibit superior oral absorption but produce thiol by-products (e.g., hydrogen peroxide), causing oxidative stress in human cells at high doses .
  • In contrast, fursultiamine’s thiol by-products disrupt parasite redox balance, achieving IC₅₀ values <10 μM . Cycotiamine (CAS: 6092-18-8) shows mild antiplasmodial effects, likely due to carbonate-mediated enzyme interference .
  • Fursultiamine and allithiamine induce dose-dependent toxicity in human cell lines (e.g., HEK293) via thiol-mediated oxidative damage .

Key Research Findings

  • Benfotiamine’s benzoate by-product exhibits anti-inflammatory properties, broadening its utility in diabetic neuropathy beyond thiamine supplementation .

Q & A

Basic Research Questions

Q. How can researchers develop sensitive analytical methods for detecting trace impurities in Acetiamine, such as nitrosamines?

  • Methodological Approach :

  • Analytical methods must achieve sensitivity aligned with the acceptable intake limits of impurities, as defined by regulatory bodies like the EMA .
  • Use reference standards of suspected impurities (e.g., nitrosamines) during method validation. If synthesis of a reference standard is impossible, justify this via structural stability data, reactivity of parent amines, and literature evidence .
  • Employ techniques like LC-MS/MS for quantification, ensuring limits of detection (LOD) meet thresholds specified in guidelines (e.g., ≤ 1 ppm) .

Q. What are the key considerations for characterizing this compound’s structural and stereoelectronic properties?

  • Methodological Approach :

  • Combine spectroscopic methods (NMR, IR) with computational modeling to resolve structural ambiguities.
  • Reference databases like ChemSpider for cross-validating spectral data .
  • For stereochemical analysis, use chiral chromatography or X-ray crystallography, particularly if this compound acts as an enzyme cofactor with stereospecific interactions .

Advanced Research Questions

Q. How can conflicting data on this compound’s biochemical efficacy (e.g., antiplasmodial activity) be resolved?

  • Methodological Approach :

  • Conduct systematic replication studies under controlled conditions (e.g., standardized parasite strains, consistent dosing).
  • Apply statistical tools (e.g., ANOVA) to identify variables causing discrepancies, such as impurity profiles or solvent effects .
  • Cross-reference findings with independent datasets, such as those from the Developmental Therapeutic Programs (DTP) .

Q. What strategies mitigate the risk of nitrosamine formation during this compound synthesis or storage?

  • Methodological Approach :

  • Screen raw materials for amines and nitrosating agents using supplier questionnaires .
  • Optimize reaction conditions (pH, temperature) to minimize secondary amine-nitrite interactions.
  • Implement stability studies under accelerated conditions (e.g., 40°C/75% RH) and monitor nitrosamine levels via validated methods .

Q. How should researchers design experiments to evaluate this compound’s role as a vitamin cofactor in enzymatic pathways?

  • Methodological Approach :

  • Use enzyme inhibition/activation assays (e.g., spectrophotometric kinetics) to quantify cofactor activity.
  • Pair with genetic knockdown models (e.g., CRISPR/Cas9) to isolate this compound-specific effects .
  • Validate findings using isotopic labeling (e.g., ¹⁴C-Acetiamine) to track metabolic incorporation .

Data Analysis and Reporting Guidelines

Q. How to ensure reproducibility in this compound-related studies?

  • Methodological Approach :

  • Follow the CHAOS framework: C lear protocols, H ardware/software documentation, A rchiving raw data, O pen-access materials, S ample metadata .
  • For analytical data, include LOD/LOQ values, calibration curves, and instrument parameters in supplementary materials .

Q. What criteria define a robust research question for this compound studies?

  • Methodological Approach :

  • Align with IB Extended Essay criteria: Focus on a testable hypothesis, specify dependent/independent variables (e.g., this compound concentration vs. enzyme activity), and contextualize within existing literature .
  • Example: “How does this compound’s thiamine-like structure influence its binding affinity to Plasmodium falciparum enzymes compared to allithiamine?” .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.